(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine is an organic compound characterized by the presence of a nitrophenyl group and a prop-1-en-2-ylphenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-(prop-1-en-2-yl)aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, and the product is subsequently purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine: Unique due to the presence of both nitrophenyl and prop-1-en-2-ylphenyl groups.
(E)-1-(2-Nitrophenyl)-N-phenylmethanimine: Lacks the prop-1-en-2-yl group, resulting in different chemical properties and reactivity.
(E)-1-(2-Nitrophenyl)-N-[2-(methyl)phenyl]methanimine: Contains a methyl group instead of the prop-1-en-2-yl group, affecting its steric and electronic properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The combination of the nitrophenyl and prop-1-en-2-ylphenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Properties
CAS No. |
115307-34-1 |
---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-N-(2-prop-1-en-2-ylphenyl)methanimine |
InChI |
InChI=1S/C16H14N2O2/c1-12(2)14-8-4-5-9-15(14)17-11-13-7-3-6-10-16(13)18(19)20/h3-11H,1H2,2H3 |
InChI Key |
FVKFFUPBSCWRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.